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Compound of Interest

Compound Name:
4-Chloro-1H-pyrazolo[3,4-

d]pyrimidine

Cat. No.: B022813 Get Quote

An In-depth Technical Guide on 4-Chloro-1H-
pyrazolo[3,4-d]pyrimidine
This technical guide provides a comprehensive overview of the chemical structure, analysis,

and biological significance of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic

compound of significant interest to researchers, scientists, and professionals in drug

development.

Chemical Structure and Identification
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a purine analogue with a pyrimidine ring fused to a

pyrazole ring. The presence of a chlorine atom at the 4-position makes it a versatile

intermediate for the synthesis of a wide range of substituted pyrazolo[3,4-d]pyrimidines.

Chemical Structure Diagram:

Figure 1: Chemical Structure of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Table 1: Compound Identification
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Identifier Value

IUPAC Name 4-chloro-1H-pyrazolo[3,4-d]pyrimidine[1]

CAS Number 5399-92-8[1][2]

Molecular Formula C₅H₃ClN₄[1][2]

Molecular Weight 154.56 g/mol [1][2]

InChI
InChI=1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-

4/h1-2H,(H,7,8,9,10)[1]

InChIKey YMXQUFUYCADCFL-UHFFFAOYSA-N[1]

Canonical SMILES C1=NNC2=C1C(=NC=N2)Cl[1]

Synonyms 4-Chloropyrazolo[3,4-d]pyrimidine[2]

Physicochemical Properties
The physicochemical properties of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine are crucial for its

handling, formulation, and application in chemical synthesis and biological assays.

Table 2: Physicochemical Data

Property Value

Physical State Solid[3]

Melting Point >300 °C

Boiling Point Data not available

Solubility Soluble in DMSO

Storage Temperature
Inert atmosphere, store in freezer, under

-20°C[3][4]

Spectroscopic Analysis
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Spectroscopic data is essential for the structural elucidation and purity assessment of 4-
Chloro-1H-pyrazolo[3,4-d]pyrimidine.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Assignment

14.52 br. s NH (pyrazole)[5]

8.83 s CH (pyrimidine)[5]

8.45 s CH (pyrazole)[5]

Solvent: DMSO-d₆

¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~157 C4-Cl

~155 C6

~135 C3a

~111 C7a

~100 C3

Note: Predicted values based on similar

structures. Experimental data is limited.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: FT-IR Spectral Data

Wavenumber (cm⁻¹) Assignment

~3400 N-H stretching (pyrazole)

~3100 C-H stretching (aromatic)

~1620 C=N stretching (pyrimidine)

~1580 C=C stretching (aromatic)

~800 C-Cl stretching

Note: Representative values based on the

functional groups present.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 6: Mass Spectrometry Data

m/z Interpretation

154/156 [M]⁺/ [M+2]⁺ (presence of Cl)[1]

119 [M-Cl]⁺[1]

92 [M-Cl-HCN]⁺

Note: Fragmentation pattern can vary with

ionization method.

Experimental Protocols
Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
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A common method for the synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine involves the

chlorination of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Workflow for Synthesis:
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Synthesis Workflow

Start: 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one

Add Phosphorus Oxychloride (POCl₃)

Reflux for 4-6 hours

Cool to Room Temperature

Quench with Ice Water

Filter the Precipitate

Wash with Water

Dry under Vacuum

End: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Click to download full resolution via product page

Figure 2: Synthesis Workflow
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Detailed Protocol:

To a stirred solution of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in a suitable

solvent such as acetonitrile, add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise

at 0 °C.

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C)

and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a

beaker containing crushed ice with constant stirring.

A precipitate of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine will form.

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any

remaining acid.

Dry the product under vacuum to obtain the final compound.

Analytical Characterization
Protocol for ¹H NMR Analysis:

Dissolve approximately 5-10 mg of the synthesized 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak.

Biological Activity and Signaling Pathways
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4-Chloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have been extensively studied for

their biological activities, particularly as kinase inhibitors and ion channel modulators.

Epidermal Growth Factor Receptor (EGFR) Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known hinge-binding motif for many protein

kinases, including EGFR.[6] Derivatives of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine have been

developed as potent EGFR inhibitors, which are crucial in cancer therapy.

EGFR Signaling Pathway Inhibition:
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Figure 3: EGFR Inhibition Pathway

By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors prevent the

autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that

lead to cell proliferation and survival.[6]
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Small-Conductance Calcium-Activated Potassium (SK)
Channel Blockade
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine has been identified as a blocker of SK channels.[2]

These channels are involved in the repolarization phase of the cardiac action potential.

Logical Relationship of SK Channel Blockade:
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Figure 4: SK Channel Blockade

Blockade of SK channels leads to a prolongation of the action potential duration, which can

have anti-arrhythmic effects in certain cardiac conditions.
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Conclusion
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a synthetically valuable scaffold with significant

biological activities. Its role as a precursor for potent EGFR inhibitors and its activity as an SK

channel blocker highlight its importance in medicinal chemistry and drug discovery. The

analytical and experimental data provided in this guide serve as a valuable resource for

researchers working with this compound and its derivatives. Further exploration of its structure-

activity relationships will undoubtedly lead to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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